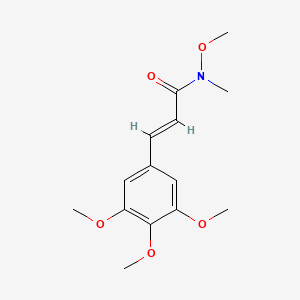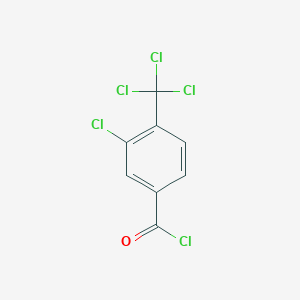
1-(Phenylpyridin-3-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylpyridin-3-ylmethyl)piperazine (1-PPP) is a novel small molecule that has been extensively studied for its potential applications in scientific research. 1-PPP is a member of the piperazine family of compounds, and has demonstrated a range of interesting properties, including its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-PPP has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments.
Applications De Recherche Scientifique
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to have a range of potential applications in scientific research, including its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments.
Mécanisme D'action
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to act as an agonist for the serotonin 5-HT2A receptor, as well as modulating dopamine and norepinephrine receptors. It is believed that 1-(Phenylpyridin-3-ylmethyl)piperazine acts on these receptors by binding to them and activating their associated pathways. This activation of the receptors leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(Phenylpyridin-3-ylmethyl)piperazine has been found to have a range of biochemical and physiological effects, including its ability to modulate neurotransmitter levels, as well as its ability to act as an agonist for the serotonin 5-HT2A receptor. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine has been found to possess anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Phenylpyridin-3-ylmethyl)piperazine has a range of advantages and limitations for laboratory experiments. The advantages of using 1-(Phenylpyridin-3-ylmethyl)piperazine include its ability to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential applications in laboratory experiments. However, there are some limitations to using 1-(Phenylpyridin-3-ylmethyl)piperazine in laboratory experiments, such as its potential to cause adverse effects on the cardiovascular system, as well as its potential to interact with other drugs.
Orientations Futures
1-(Phenylpyridin-3-ylmethyl)piperazine has a range of potential future directions for research, including its potential to act as an agonist for the serotonin 5-HT2A receptor, as well as its ability to modulate dopamine and norepinephrine receptors. In addition, 1-(Phenylpyridin-3-ylmethyl)piperazine could be further investigated for its potential applications in laboratory experiments, as well as for its potential to modulate neurotransmitter levels, its anti-inflammatory and antioxidant properties, and its ability to modulate the activity of various enzymes. Furthermore, 1-(Phenylpyridin-3-ylmethyl)piperazine could be further investigated for its potential to interact with other drugs, as well as its potential to cause adverse effects on the cardiovascular system.
Méthodes De Synthèse
1-(Phenylpyridin-3-ylmethyl)piperazine can be synthesized through a variety of methods, including the reaction of pyridine with phenyl isocyanide, followed by the addition of piperazine. This method has been found to be the most efficient and economical, and has been used in the production of 1-(Phenylpyridin-3-ylmethyl)piperazine for both research and industrial purposes.
Propriétés
IUPAC Name |
1-[phenyl(pyridin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19/h1-8,13,16-17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHXZLCLBFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylpyridin-3-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

